(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride
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Overview
Description
®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl is a chiral amino acid derivative It is characterized by the presence of an amino group, a dichlorophenyl group, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of mono-chlorinated or dechlorinated derivatives.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role as a neurotransmitter analog. It can be used to investigate the mechanisms of neurotransmission and receptor binding.
Medicine
In medicinal chemistry, ®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with specific biological activities.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target proteins, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl: The enantiomer of the compound, which may have different biological activities.
3-Amino-3-(2,4-dichloro-phenyl)-propionic acid: The non-chiral version of the compound.
2,4-Dichlorophenylacetic acid: A structurally similar compound with different functional groups.
Uniqueness
®-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid HCl is unique due to its chiral nature and the presence of both amino and dichlorophenyl groups. This combination of features allows for specific interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
(3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVHKAWQDJPAQN-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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